

# In-Depth Technical Guide: D-Alanine-2,3,3,3-D4-N-fmoc

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## Compound of Interest

Compound Name: *D-Alanine-2,3,3,3-D4-N-fmoc*

Cat. No.: *B15352972*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of **D-Alanine-2,3,3,3-D4-N-fmoc**, a deuterated and N-terminally protected amino acid of significant interest in various fields of scientific research, particularly in peptide synthesis, drug development, and metabolic studies. The incorporation of deuterium at specific positions offers a powerful tool for investigating reaction mechanisms, altering metabolic pathways, and enhancing the pharmacokinetic properties of bioactive peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and controlled assembly of peptide chains.

This document details the chemical properties, synthesis, and applications of **D-Alanine-2,3,3,3-D4-N-fmoc**, providing researchers with the necessary information for its effective utilization.

## Chemical and Physical Properties

A definitive CAS number for **D-Alanine-2,3,3,3-D4-N-fmoc** is not consistently reported in publicly available databases. While the CAS number 79990-15-1 is frequently associated with this compound, it is often noted as "(Unlabelled)" and is also the registered CAS number for the non-deuterated Fmoc-D-Alanine. Another CAS number, 225101-69-9, is assigned to the L-

enantiomer, Fmoc-L-Alanine-2,3,3,3-d4. Researchers should exercise caution and verify the identity of the compound through analytical methods.

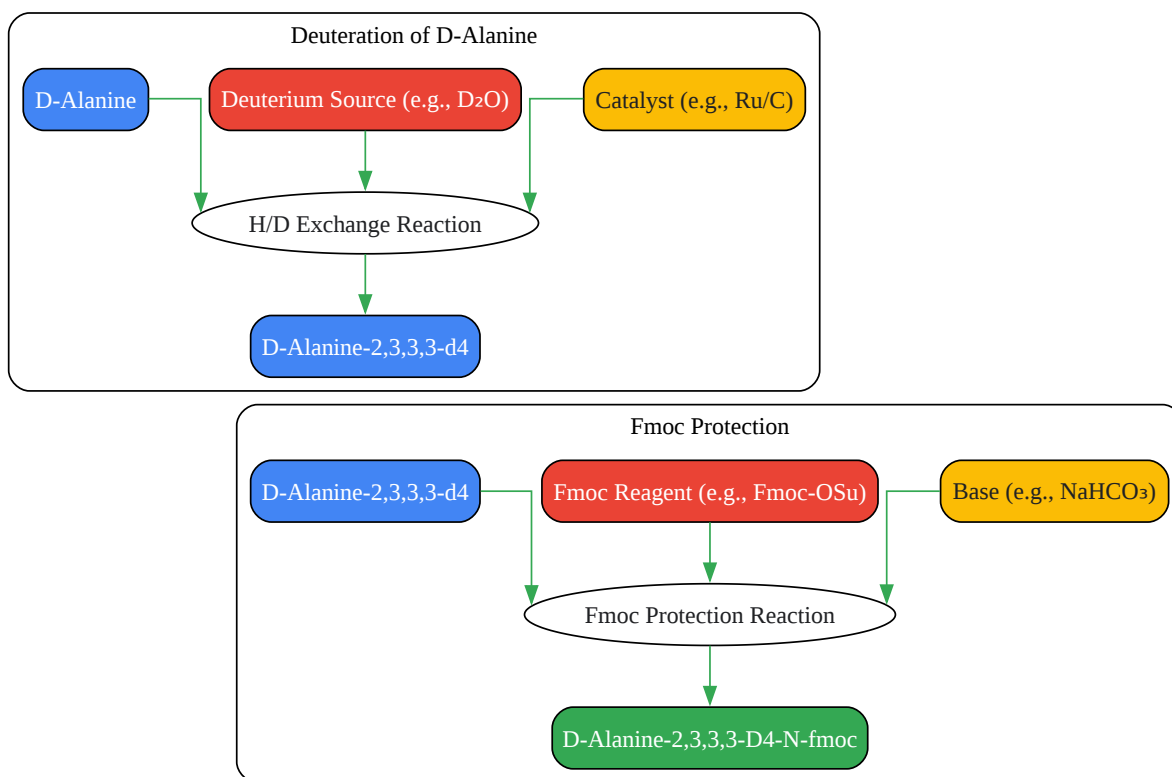
Key quantitative data for **D-Alanine-2,3,3,3-D4-N-fmoc** and its non-deuterated counterpart are summarized in the table below for comparative analysis.

Property	D-Alanine-2,3,3,3-D4-N-fmoc	Fmoc-D-Alanine
Molecular Formula	C <sub>18</sub> H <sub>13</sub> D <sub>4</sub> NO <sub>4</sub> [1]	C <sub>18</sub> H <sub>17</sub> NO <sub>4</sub> [2]
Molecular Weight	315.36 g/mol [1]	311.33 g/mol [2]
Appearance	White to off-white powder/crystalline solid	White to slight yellow to beige powder[2]
Solubility	Soluble in dimethylformamide (DMF)[3]	Soluble in dimethylformamide (1 mole in 2 ml). Insoluble in water.[3]
Storage	Store at refrigerator (2-8°C) for long-term storage.[1]	2-30°C[2]

## Synthesis and Experimental Protocols

The synthesis of **D-Alanine-2,3,3,3-D4-N-fmoc** involves two primary stages: the deuteration of D-alanine and the subsequent protection of the amino group with Fmoc.

## General Workflow for Synthesis



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Caption: General synthesis workflow for **D-Alanine-2,3,3,3-D<sub>4</sub>-N-fmoc**.

## Experimental Protocol: Deuteration of Alanine (Representative)

While a specific protocol for D-Alanine-2,3,3,3-d<sub>4</sub> is not readily available, a general method for the deuteration of amino acids can be adapted. This representative protocol is based on metal-catalyzed hydrogen-deuterium exchange.

**Materials:**

- L-Alanine (or D-Alanine)
- Deuterium oxide ( $D_2O$ )
- Ruthenium on carbon (Ru/C) catalyst
- Sodium hydroxide (NaOH)
- Inert atmosphere (e.g., Nitrogen or Argon)

**Procedure:**

- In a reaction vessel, dissolve the starting alanine in  $D_2O$ .
- Add the Ru/C catalyst to the solution.
- Add a solution of NaOH in  $D_2O$ .
- The reaction mixture is heated under an inert atmosphere for a specified period (e.g., 12 hours at  $70^\circ C$ ).
- After cooling, the catalyst is removed by filtration.
- The solvent is evaporated to yield the deuterated alanine.
- The extent of deuteration should be confirmed by analytical methods such as NMR or Mass Spectrometry.

## Experimental Protocol: Fmoc Protection of Amino Acids (General)

This protocol describes a common method for the N-terminal protection of an amino acid using Fmoc-succinimide (Fmoc-OSu).

**Materials:**

- Deuterated D-Alanine (D-Alanine-2,3,3,3-d<sub>4</sub>)
- Fmoc-OSu
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Hexane

Procedure:

- Dissolve the deuterated D-alanine in a 10% solution of sodium bicarbonate in water.
- Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution.
- Stir the reaction mixture at room temperature for several hours to overnight.
- Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2.
- Extract the product into ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
- Confirm the identity and purity of the final product using analytical techniques.

## Applications in Research and Development

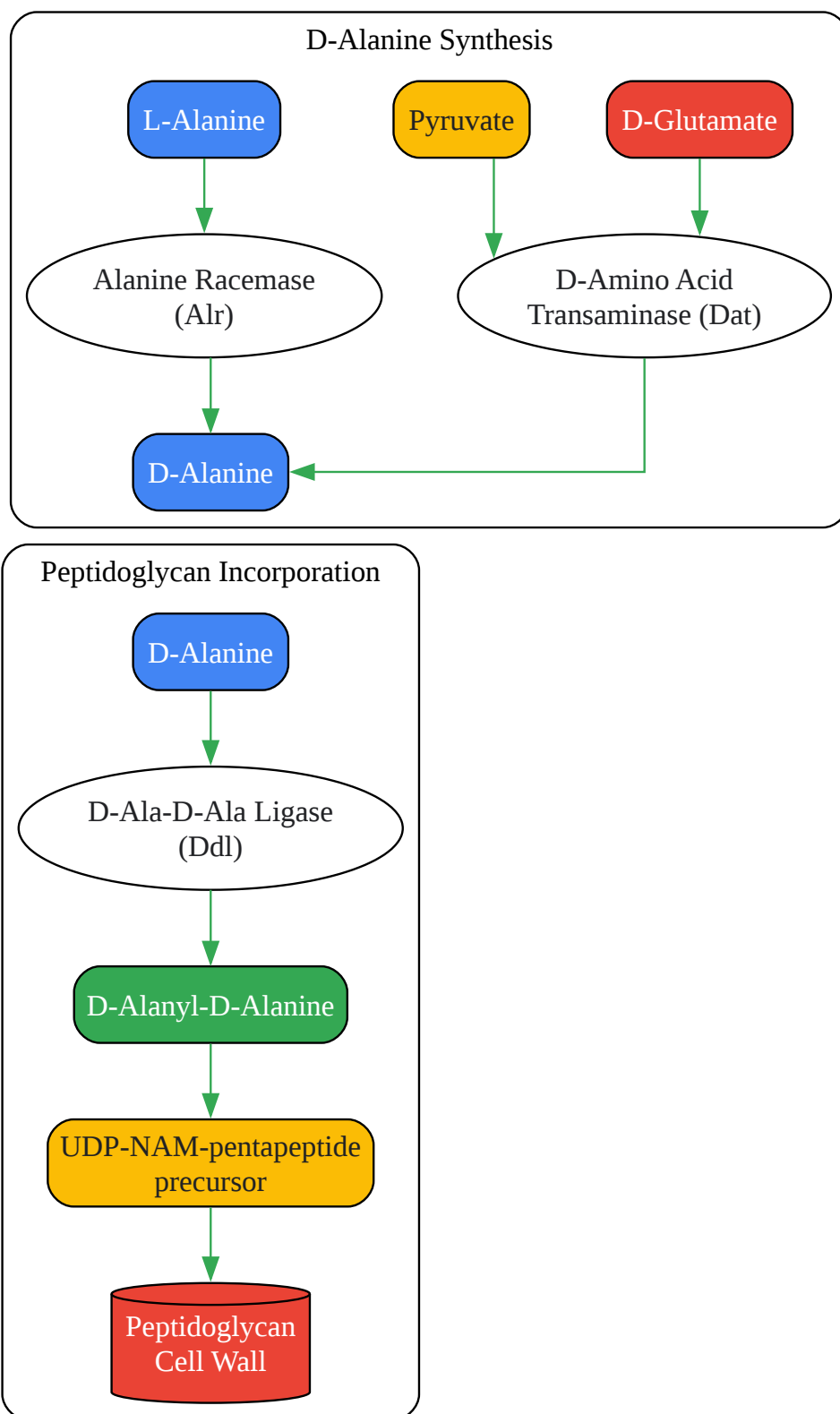
**D-Alanine-2,3,3,3-D<sub>4</sub>-N-fmoc** is a valuable tool in several areas of research:

- **Peptide Synthesis:** It serves as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated D-alanine residue at a specific position within a peptide sequence. This allows for the synthesis of isotopically labeled peptides for use in NMR studies to probe peptide structure and dynamics, and as internal standards in mass spectrometry-based quantitative proteomics.
- **Drug Metabolism and Pharmacokinetic (DMPK) Studies:** The carbon-deuterium bond is stronger than the carbon-hydrogen bond. Replacing hydrogen with deuterium at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles of peptide drugs, including increased half-life and reduced toxic metabolite formation.
- **Metabolic Tracing:** Deuterated amino acids are used as tracers to follow the metabolic fate of the amino acid in biological systems. By tracking the incorporation of the deuterium label into various biomolecules, researchers can elucidate metabolic pathways and fluxes.

## Signaling and Metabolic Pathways

D-alanine plays a crucial role in the biology of many bacteria, being an essential component of the peptidoglycan cell wall. The metabolic pathways involved in D-alanine synthesis and incorporation are attractive targets for the development of novel antibacterial agents.

## Bacterial D-Alanine Metabolism and Cell Wall Biosynthesis



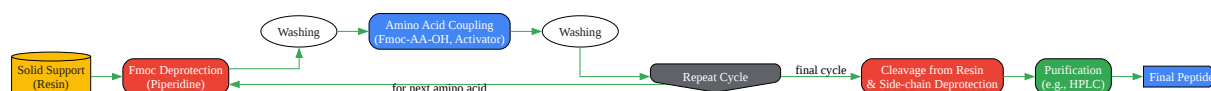
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Caption: D-Alanine metabolic pathway in bacteria.[4][5]

In bacteria, D-alanine is primarily synthesized from L-alanine by the enzyme alanine racemase. [4] It is then used to form the D-alanyl-D-alanine dipeptide, which is a critical component of the peptide side chains that cross-link the glycan strands of the peptidoglycan cell wall, providing structural integrity to the bacterium.[5]

## Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids

The use of **D-Alanine-2,3,3,3-D4-N-fmoc** in SPPS follows a well-established workflow.



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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.[6]

Protocol Overview:

- **Resin Swelling:** The solid support resin is swollen in a suitable solvent like DMF.
- **Fmoc Deprotection:** The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.
- **Washing:** The resin is thoroughly washed to remove excess piperidine and the deprotection byproducts.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid (in this case, **D-Alanine-2,3,3,3-D4-N-fmoc**) is activated and coupled to the free amino group on the resin.
- **Washing:** The resin is washed to remove unreacted reagents.



- Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Conclusion

**D-Alanine-2,3,3,3-D4-N-fmoc** is a specialized chemical tool with significant applications in modern scientific research. Its use in peptide synthesis allows for the creation of isotopically labeled peptides that are invaluable for structural biology, proteomics, and drug metabolism studies. The ability to introduce deuterium at specific sites provides a unique handle for investigating complex biological processes and for optimizing the therapeutic potential of peptide-based drugs. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this powerful molecule in their scientific endeavors.

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